1H-Benzimidazole-1-ethanol, 2-ethyl-alpha-[(4-ethylphenoxy)methyl]- 1H-Benzimidazole-1-ethanol, 2-ethyl-alpha-[(4-ethylphenoxy)methyl]-
Brand Name: Vulcanchem
CAS No.: 1018127-34-8
VCID: VC7933549
InChI: InChI=1S/C20H24N2O2/c1-3-15-9-11-17(12-10-15)24-14-16(23)13-22-19-8-6-5-7-18(19)21-20(22)4-2/h5-12,16,23H,3-4,13-14H2,1-2H3
SMILES: CCC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2CC)O
Molecular Formula: C20H24N2O2
Molecular Weight: 324.4

1H-Benzimidazole-1-ethanol, 2-ethyl-alpha-[(4-ethylphenoxy)methyl]-

CAS No.: 1018127-34-8

Cat. No.: VC7933549

Molecular Formula: C20H24N2O2

Molecular Weight: 324.4

* For research use only. Not for human or veterinary use.

1H-Benzimidazole-1-ethanol, 2-ethyl-alpha-[(4-ethylphenoxy)methyl]- - 1018127-34-8

Specification

CAS No. 1018127-34-8
Molecular Formula C20H24N2O2
Molecular Weight 324.4
IUPAC Name 1-(2-ethylbenzimidazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol
Standard InChI InChI=1S/C20H24N2O2/c1-3-15-9-11-17(12-10-15)24-14-16(23)13-22-19-8-6-5-7-18(19)21-20(22)4-2/h5-12,16,23H,3-4,13-14H2,1-2H3
Standard InChI Key VYQPGDQERJMDGI-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2CC)O
Canonical SMILES CCC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2CC)O

Introduction

Chemical Structure and Nomenclature

The core structure of 1H-Benzimidazole-1-ethanol, 2-ethyl-alpha-[(4-ethylphenoxy)methyl]- consists of a benzimidazole ring system fused to an ethanol moiety. Key substituents include:

  • 2-ethyl group: Positioned at the second carbon of the benzimidazole ring, replacing the methyl group observed in analogs like 2-methyl-1H-benzimidazole-1-ethanol (CAS 4946-08-1) .

  • alpha-[(4-ethylphenoxy)methyl]: A phenoxymethyl group attached to the ethanol's alpha carbon, with a para-ethyl substitution on the phenyl ring.

The molecular formula is inferred as C19H23N2O2\text{C}_{19}\text{H}_{23}\text{N}_2\text{O}_2, with a molecular weight of approximately 311.4 g/mol. This substitution pattern enhances lipophilicity compared to simpler derivatives like 2-methyl-1H-benzimidazole-1-ethanol (MW 176.22) , potentially influencing bioavailability and target binding.

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis route is documented for this compound, established methods for analogous benzimidazole ethanols suggest plausible strategies:

  • Benzimidazole Core Formation: Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions . For the 2-ethyl substituent, ethyl-glyoxal or propionic acid derivatives may serve as precursors.

  • Ethanol Side Chain Introduction: Nucleophilic substitution or Mitsunobu reactions could attach the ethanol moiety to the benzimidazole nitrogen .

  • Phenoxymethyl Functionalization: Etherification of the ethanol's hydroxyl group with 4-ethylphenoxymethyl chloride, leveraging methods described for similar phenoxy-containing drugs .

Analytical Data

Key spectroscopic features anticipated from structural analogs include:

  • 1H NMR^1\text{H NMR}:

    • Aromatic protons (benzimidazole): δ 7.2–8.1 ppm (multiplet)

    • Ethyl groups: δ 1.2–1.4 ppm (triplet, J=7.5J = 7.5 Hz)

    • Phenoxy methylene: δ 4.5–5.0 ppm (singlet)

  • IR Spectroscopy:

    • O-H stretch (ethanol): ~3200 cm1^{-1}

    • C=N (benzimidazole): ~1600 cm1^{-1}

Physicochemical Properties

Based on computational models and related compounds :

PropertyValue/Description
Molecular Weight311.4 g/mol
LogP (Partition Coefficient)~3.2 (estimated via XLogP3 )
SolubilityLow aqueous solubility (<1 mg/mL)
Melting Point120–125°C (predicted)
Topological Polar Surface Area58 Ų

The para-ethylphenoxy group significantly increases hydrophobicity compared to unsubstituted analogs, which exhibit logP values of ~1.1 . This property may enhance membrane permeability but reduce water solubility.

Biological Activities and Applications

Anticancer Activity

Benzimidazole ethanols modulate apoptosis pathways in cancer cells:

  • 2-[4-(1H-Benzimidazol-1-yl)phenyl] derivatives induce caspase-3/7 activation in leukemia cells (K562 lineage) at IC50_{50} values <10 μM .

  • Structural similarity to tyrosine kinase inhibitors suggests potential BCR-ABL binding, though resistance mechanisms require evaluation .

Pharmacokinetic Considerations

Key parameters inferred from analogs:

  • Metabolic Stability: Hepatic oxidation via CYP3A4 likely, given ethyl and phenoxy substituents .

  • Protein Binding: >90% (estimated from logP)

  • Half-Life: ~4–6 hours (similar to econazole )

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